5-Bromo-2-thiophenesulfinic acid, sodium salt 5-Bromo-2-thiophenesulfinic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 126715-04-6
VCID: VC8226536
InChI: InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
SMILES: C1=C(SC(=C1)Br)S(=O)[O-].[Na+]
Molecular Formula: C4H2BrNaO2S2
Molecular Weight: 249.1 g/mol

5-Bromo-2-thiophenesulfinic acid, sodium salt

CAS No.: 126715-04-6

Cat. No.: VC8226536

Molecular Formula: C4H2BrNaO2S2

Molecular Weight: 249.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-thiophenesulfinic acid, sodium salt - 126715-04-6

Specification

CAS No. 126715-04-6
Molecular Formula C4H2BrNaO2S2
Molecular Weight 249.1 g/mol
IUPAC Name sodium;5-bromothiophene-2-sulfinate
Standard InChI InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Standard InChI Key IEVOQJORLJHRHH-UHFFFAOYSA-M
SMILES C1=C(SC(=C1)Br)S(=O)[O-].[Na+]
Canonical SMILES C1=C(SC(=C1)Br)S(=O)[O-].[Na+]

Introduction

Overview

5-Bromo-2-thiophenesulfinic acid, sodium salt (CAS 126715-04-6) is a specialized organosulfur compound with significant utility in pharmaceutical and materials science research. This sodium salt derivative of 5-bromo-2-thiophenesulfinic acid features a thiophene ring substituted with bromine at the 5-position and a sulfinic acid group at the 2-position, neutralized as a sodium salt. Its molecular formula is C4H2BrNaO2S2\text{C}_4\text{H}_2\text{BrNaO}_2\text{S}_2, with a molecular weight of 249.08 g/mol . The compound’s stability and solubility in aqueous systems make it a valuable intermediate in synthetic chemistry.

Chemical Identity and Structural Features

The compound’s structure consists of a planar thiophene ring (a five-membered heterocycle with one sulfur atom) functionalized with bromine and a sulfinic acid group. The sodium salt form enhances solubility in polar solvents, facilitating its use in reactions requiring aqueous conditions. Key identifiers include:

PropertyValueSource
CAS Number126715-04-6
Molecular FormulaC4H2BrNaO2S2\text{C}_4\text{H}_2\text{BrNaO}_2\text{S}_2
Molecular Weight249.08 g/mol
IUPAC NameSodium 5-bromothiophene-2-sulfinate
SMILESBrC1=CC=C(S1)S(=O)[O-].[Na+]

The sulfinic acid group (-SO2\text{-SO}_2^-) and bromine atom introduce electrophilic and nucleophilic sites, enabling diverse reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via oxidation or sulfonation of 5-bromothiophene precursors. One documented method involves:

  • Sulfonation of 5-Bromothiophene: Reaction with chlorosulfonic acid yields 5-bromo-2-thiophenesulfonyl chloride.

  • Reduction to Sulfinic Acid: Controlled reduction of the sulfonyl chloride intermediate using sodium sulfite or similar agents produces the sulfinic acid.

  • Neutralization: Treatment with sodium hydroxide converts the sulfinic acid to its sodium salt .

A continuous Schotten-Baumann process has also been reported for scale-up, bypassing isolation of intermediates to improve efficiency .

Industrial Production

Manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity, adhering to ISO standards. Key steps include rigorous purification via recrystallization and chromatography .

Physical and Chemical Properties

PropertyValueSource
Physical FormYellow crystalline solid
SolubilitySoluble in water, DMSO, and THF
StabilityStable under inert conditions
Melting PointNot explicitly reported
LogP (Partition Coefficient)Estimated -1.2 (hydrophilic)

The sodium salt’s solubility profile makes it ideal for reactions in aqueous or polar aprotic solvents .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

The compound is a critical intermediate in synthesizing tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt), a cytotoxic agent investigated for cancer therapy . Its role in continuous flow chemistry reduces worker exposure to hazardous intermediates during API production .

Organic Electronics

While not directly cited in the provided sources, structurally related thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems . Functionalization with sulfinic acid groups could enhance charge transport properties.

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationP305+P351+P338: Rinse skin
H319: Eye irritationP305+P351+P338: Flush eyes
H335: Respiratory irritationP261: Avoid inhalation

Recent Research and Developments

Recent advancements focus on optimizing synthetic protocols for scalability. A 2016 study demonstrated a continuous Schotten-Baumann route achieving 5 kg/day production, highlighting its industrial viability . Ongoing research explores its utility in synthesizing novel tyrosine kinase inhibitors and antimicrobial agents .

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